(5-bromopyridin-3-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
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Description
(5-bromopyridin-3-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C16H22BrN3OS and its molecular weight is 384.34. The purity is usually 95%.
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Scientific Research Applications
1. Drug Design and Medicinal Chemistry
- Heterocyclic Compounds in Drug Design : Five-membered heterocycles like furan and thiophene are critical in medicinal chemistry. These structures are often part of bioactive molecules in drug design, including purine and pyrimidine nucleobases, nucleosides, and their analogs. The presence of heteroaromatic rings, like thiophene in the compound, indicates potential medicinal applications, especially in antiviral, antitumor, antimycobacterial, and antiparkinsonian drugs (Ostrowski, 2022).
2. Biological Activity and Pharmacology
- 1,4-Diazepines Biological Activities : 1,4-Diazepines, which are part of the structure, are associated with a wide range of biological activities. These activities include acting as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. This suggests that derivatives of 1,4-diazepines, possibly including compounds like (5-bromopyridin-3-yl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone, might have significant pharmacological potential (Rashid et al., 2019).
3. Analytical and Biochemical Research
- Behavioral Pharmacology of Novel Compounds : Compounds structurally related to tryptophan, an analog of which is alpha-methyl-l-tryptophan (alpha-MTrp), have been used to study brain serotonin (5-HT) synthesis rates. This indicates potential for the compound to be used in neuroscientific research, particularly in understanding neurotransmitter pathways and their relation to various neuropsychiatric disorders (Diksic & Young, 2001).
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3OS/c17-14-10-13(11-18-12-14)16(21)20-5-1-4-19(6-7-20)15-2-8-22-9-3-15/h10-12,15H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFLKUUOCSPAOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CN=C2)Br)C3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.